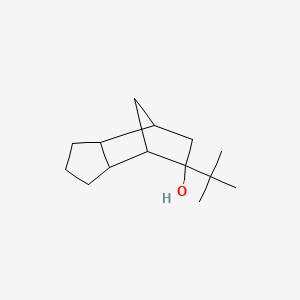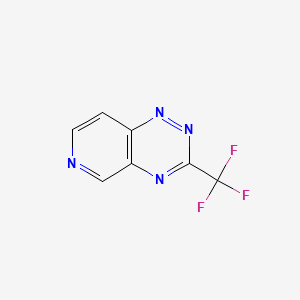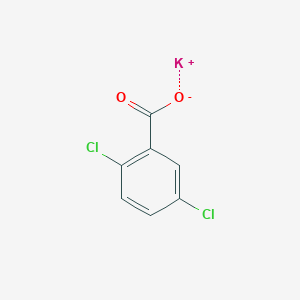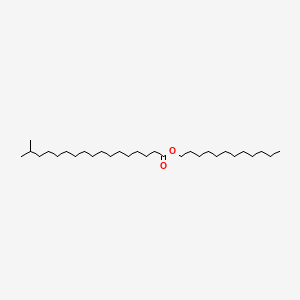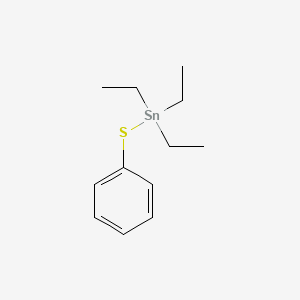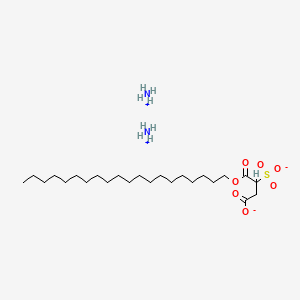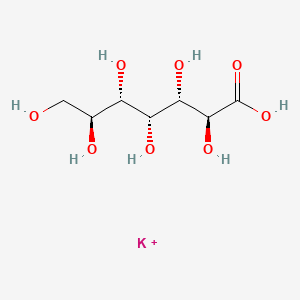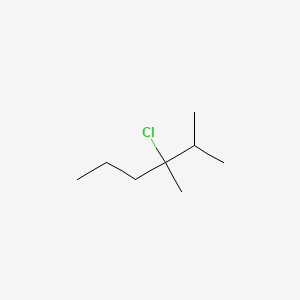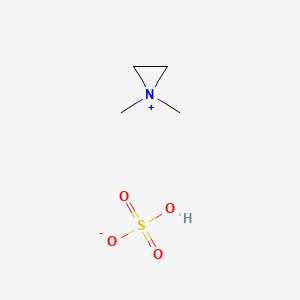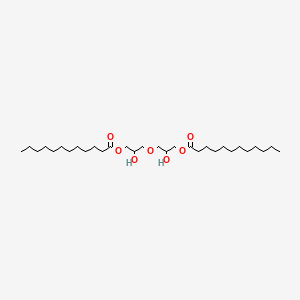
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate is a chemical compound with the molecular formula C30H58O7 and a molecular weight of 530.77732. . This compound is characterized by its ester functional groups and is commonly used in various industrial applications.
Méthodes De Préparation
The synthesis of Oxybis(2-hydroxypropane-3,1-diyl) dilaurate typically involves the esterification of dodecanoic acid with oxybis(2-hydroxypropane-3,1-diyl). The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester product .
In industrial production, the process may involve continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The product is then purified through distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of Oxybis(2-hydroxypropane-3,1-diyl) dilaurate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then interact with biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate can be compared with similar compounds such as:
Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate: This compound has a longer carbon chain, resulting in different physical and chemical properties.
Bis(2-hydroxypropyl) dodecanoate: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
93776-79-5 |
|---|---|
Formule moléculaire |
C30H58O7 |
Poids moléculaire |
530.8 g/mol |
Nom IUPAC |
[3-(3-dodecanoyloxy-2-hydroxypropoxy)-2-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C30H58O7/c1-3-5-7-9-11-13-15-17-19-21-29(33)36-25-27(31)23-35-24-28(32)26-37-30(34)22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32H,3-26H2,1-2H3 |
Clé InChI |
IDAYRRHZKNGGCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



